N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
Description
Evolution of Tetrahydroquinoline Research
Tetrahydroquinoline derivatives have long occupied a central role in organic and medicinal chemistry due to their structural diversity and pharmacological potential. The tetrahydroquinoline scaffold, characterized by a partially hydrogenated quinoline nucleus, first gained prominence in the early 20th century as researchers explored naturally occurring alkaloids. Over time, synthetic methodologies evolved to enable the construction of complex tetrahydroquinoline frameworks, driven by their prevalence in bioactive molecules. For instance, the 2010–2018 period marked significant advancements in catalytic asymmetric synthesis, enabling enantioselective access to tetrahydroquinolines with stereochemical precision. These developments laid the groundwork for modern applications in drug discovery, where tetrahydroquinolines are prized for their ability to interact with biological targets such as enzymes and receptors.
The structural rigidity of tetrahydroquinolines, particularly when fused with cyclobutane or other constrained rings, has been exploited to enhance binding affinity and metabolic stability. Recent innovations, such as copper-catalyzed cyclization reactions, have further streamlined the synthesis of spirotetrahydroquinolines, expanding the chemical space available for exploration. These advances underscore the scaffold’s versatility and its enduring relevance in addressing unmet medical needs.
Position of N-(1-Butyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Yl)-3-Methoxybenzamide in Contemporary Medicinal Chemistry
This compound represents a modern iteration of tetrahydroquinoline-based drug candidates. Its structure integrates a tetrahydroquinoline core with a methoxybenzamide moiety, a design strategy aimed at optimizing target engagement and pharmacokinetic properties. The butyl side chain at the N1 position enhances lipophilicity, potentially improving membrane permeability, while the 2-oxo group introduces hydrogen-bonding capabilities critical for molecular recognition.
This compound exemplifies the trend toward hybrid molecules in medicinal chemistry, where conjugates of heterocycles and aromatic amides are engineered to synergize multiple pharmacological effects. For example, benzamide conjugates have been shown to inhibit kinases and modulate apoptotic pathways, making them attractive for oncology applications. The methoxybenzamide group in this compound may similarly confer selectivity for specific biological targets, though detailed mechanistic studies remain to be conducted.
Historical Milestones in Tetrahydroquinoline-Derived Compound Development
The journey of tetrahydroquinoline derivatives from laboratory curiosities to drug candidates has been punctuated by key breakthroughs. Early work focused on isolating natural products such as saframycins and quinocarcin, which demonstrated potent antitumor activity. These discoveries spurred synthetic efforts to replicate and modify the tetrahydroquinoline scaffold, culminating in the development of modular synthetic routes. For instance, the Povarov reaction and transition-metal-catalyzed cyclizations emerged as reliable methods for constructing polysubstituted tetrahydroquinolines.
A pivotal milestone was the introduction of multicomponent reactions (MCRs), which enabled the efficient assembly of tetrahydroquinoline libraries. A 2021 study demonstrated the diastereoselective synthesis of tetracyclic tetrahydroquinolines via an MCR involving isocyanides and allenoates, highlighting the scaffold’s adaptability to complex transformations. More recently, catalytic asymmetric halogenation techniques have been employed to access enantiomerically enriched dihydroquinolines, further broadening the scope of accessible derivatives.
Emergence of Benzamide Conjugates in Drug Discovery
Benzamide conjugates have risen to prominence as a strategic approach to enhance druglikeness and target specificity. The incorporation of benzamide moieties into heterocyclic frameworks, as seen in this compound, leverages the amide group’s hydrogen-bonding capacity to improve binding interactions. This design principle has been validated in numerous therapeutic contexts, including kinase inhibition and epigenetic modulation.
For example, benzamide-containing compounds have shown efficacy as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, with structural studies revealing critical interactions between the benzamide carbonyl and kinase active sites. The methoxy substituent in the current compound may further fine-tune electronic properties, potentially enhancing affinity for hydrophobic binding pockets. As drug discovery increasingly prioritizes polypharmacology, benzamide conjugates offer a versatile platform for multitarget engagement, positioning them at the forefront of modern medicinal chemistry.
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-4-12-23-19-10-9-17(13-15(19)8-11-20(23)24)22-21(25)16-6-5-7-18(14-16)26-2/h5-7,9-10,13-14H,3-4,8,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTUQOGFMDDSCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Oxidation: The oxo group at the 2-position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the quinoline derivative with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, triethylamine.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxo or hydroxyl groups.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of quinoline derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide
- Structural Difference : The ethyl substituent at the N1 position instead of butyl (shorter alkyl chain).
- Ethyl groups may also decrease steric hindrance, allowing for tighter interactions with target proteins like FtsZ .
- Synthetic Relevance : The ethyl variant serves as a model for understanding how alkyl chain length modulates activity in this compound class.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference: Replaces the tetrahydroquinoline core with a hydroxy-dimethyl-ethylamine group and substitutes the methoxy group with a methyl on the benzamide.
- Functional Significance: The N,O-bidentate directing group in this compound enhances its utility in metal-catalyzed C–H functionalization reactions, a feature absent in the tetrahydroquinoline-based target compound. The methyl group on the benzamide may reduce electronic effects compared to the methoxy group, altering reactivity in synthetic applications .
3-Methoxybenzamide (3-MBO)
- Structural Difference: Lacks the tetrahydroquinoline and alkyl substituents.
- The addition of the tetrahydroquinoline and butyl groups in the target compound likely improves binding affinity and mitigates resistance by introducing bulkier substituents that stabilize interactions with FtsZ .
Comparative Data Table
Research Findings and Mechanistic Insights
- FtsZ Inhibition: The target compound’s tetrahydroquinoline moiety likely provides a rigid scaffold that positions the 3-methoxybenzamide group into FtsZ’s active site more effectively than 3-MBO. Mutations reversing 3-MBO’s activity (e.g., in FtsZ) suggest that structural modifications in the target compound could bypass resistance mechanisms .
- Synthetic Versatility : Unlike the N,O-bidentate compound , the target compound’s lack of a directing group limits its use in C–H functionalization but enhances its stability in biological environments.
- Alkyl Chain Effects : The butyl group in the target compound may improve pharmacokinetic properties (e.g., half-life) compared to the ethyl analog by increasing hydrophobic interactions with cellular membranes .
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzamide is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by the following characteristics:
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
- LogP : 4.4262 (indicating lipophilicity)
- Polar Surface Area : 46.17 Ų
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
These properties suggest that the compound may exhibit significant interaction with biological membranes, potentially enhancing its bioavailability and interaction with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the tetrahydroquinoline core allows for interactions with receptors and enzymes involved in multiple signaling pathways.
The compound may exert its effects through:
- Antioxidant Activity : The methoxy group can enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Antiproliferative Effects : Research indicates that derivatives of tetrahydroquinolines can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties.
Biological Activity Studies
Recent studies have highlighted the diverse biological activities associated with this compound and its analogs:
-
Antiproliferative Activity :
- A study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines (e.g., MCF-7) with IC50 values ranging from 1.2 to 5.3 μM .
- The presence of methoxy and hydroxy groups on the phenyl ring has been linked to enhanced antiproliferative activity .
- Antioxidative Activity :
- Antibacterial Activity :
Study 1: Antiproliferative Effects on Cancer Cells
A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. The study found that compounds with specific substitutions on the benzamide moiety exhibited selective cytotoxicity towards MCF-7 cells (IC50 = 3.1 μM), highlighting the importance of structural modifications in enhancing biological activity .
Study 2: Antioxidant Potential Assessment
In vitro assays were conducted to evaluate the antioxidant potential of this compound and related compounds. Results indicated that these compounds significantly reduced oxidative stress markers in cultured cells, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
